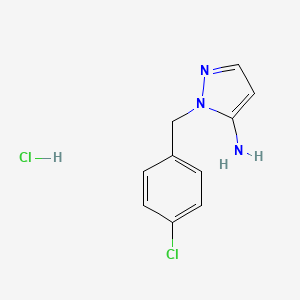![molecular formula C20H20N4O4 B4820556 N-(3,4-dimethoxyphenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4820556.png)
N-(3,4-dimethoxyphenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide
描述
DPH is a hydrazinecarboxamide derivative that was first synthesized in 2005 by researchers at the University of Illinois. Since then, it has been studied extensively for its potential use in cancer treatment. DPH has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for chemotherapy.
作用机制
The mechanism of action of DPH is not fully understood, but it is believed to work by inhibiting the activity of a protein called Hsp90. Hsp90 is involved in the regulation of many cellular processes, including the growth and survival of cancer cells. By inhibiting Hsp90, DPH can induce cell death in cancer cells.
Biochemical and physiological effects:
DPH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell death, and reduce the expression of certain proteins involved in cancer cell growth and survival. Additionally, DPH has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for treating other diseases.
实验室实验的优点和局限性
One advantage of using DPH in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, DPH has been shown to have low toxicity, making it a safer alternative to other chemotherapy drugs. However, one limitation of using DPH in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
未来方向
There are many future directions for research on DPH. One area of focus is understanding its mechanism of action in more detail, which could lead to the development of more effective cancer treatments. Additionally, researchers are exploring the use of DPH in combination with other chemotherapy drugs to enhance its efficacy. Finally, there is interest in exploring the use of DPH for treating other diseases, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, DPH is a promising compound that has garnered attention in the scientific community for its potential use in cancer treatment. Although its mechanism of action is not fully understood, it has been shown to inhibit the growth of cancer cells and induce cell death. Further research is needed to fully understand its potential and optimize its use in cancer treatment and other diseases.
科学研究应用
DPH has been the subject of numerous scientific studies due to its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for chemotherapy. Additionally, DPH has been studied for its potential use in treating other diseases, such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[(2-pyrrol-1-ylbenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-27-17-10-9-14(13-18(17)28-2)21-20(26)23-22-19(25)15-7-3-4-8-16(15)24-11-5-6-12-24/h3-13H,1-2H3,(H,22,25)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZCJCHWSTWOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4820473.png)
![ethyl 1-{[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4820478.png)
![7-(difluoromethyl)-5-methyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4820486.png)
![dimethyl 5-({[2-(3-bromophenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4820488.png)


![1-(2-methylphenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4820511.png)
![methyl 2-{[({3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}amino)carbonothioyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4820519.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4820521.png)
![N-(4-ethoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4820525.png)

![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4820543.png)
![3,4-dimethoxy-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4820549.png)
